molecular formula C34H32N2O5 B12030150 4-(4-Butoxy-3-methylbenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

4-(4-Butoxy-3-methylbenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12030150
M. Wt: 548.6 g/mol
InChI Key: OUVHUODCAOBMON-NHQGMKOOSA-N
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Description

4-(4-Butoxy-3-methylbenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a pyrrol-2-one core structure This compound is characterized by its multiple functional groups, including butoxy, methylbenzoyl, hydroxy, phenoxyphenyl, and pyridinylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Butoxy-3-methylbenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Catalysts: Lewis acids such as aluminum chloride (AlCl₃) for Friedel-Crafts reactions

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with similar structures have been studied for their potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. The presence of multiple functional groups may enable interactions with biological targets.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The pyrrol-2-one core is a common motif in many pharmacologically active compounds.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 4-(4-Butoxy-3-methylbenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Butoxybenzoyl)-3-hydroxy-5-phenyl-1-(pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-(3-Methylbenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 4-(4-Butoxy-3-methylbenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the butoxy and phenoxyphenyl groups, in particular, may influence its solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C34H32N2O5

Molecular Weight

548.6 g/mol

IUPAC Name

(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C34H32N2O5/c1-3-4-18-40-29-16-15-26(19-23(29)2)32(37)30-31(36(34(39)33(30)38)22-24-10-9-17-35-21-24)25-11-8-14-28(20-25)41-27-12-6-5-7-13-27/h5-17,19-21,31,37H,3-4,18,22H2,1-2H3/b32-30+

InChI Key

OUVHUODCAOBMON-NHQGMKOOSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)OC5=CC=CC=C5)/O)C

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)OC5=CC=CC=C5)O)C

Origin of Product

United States

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